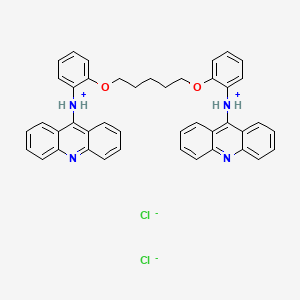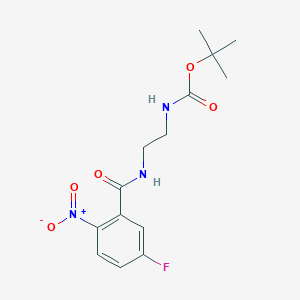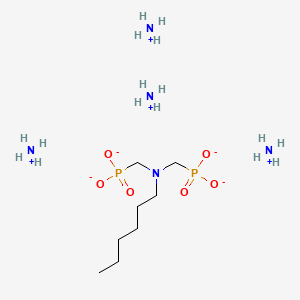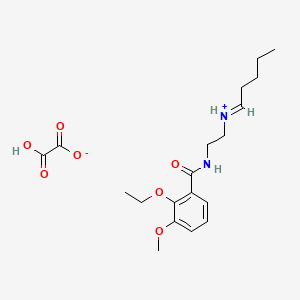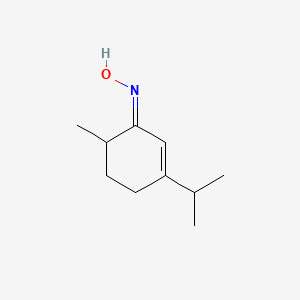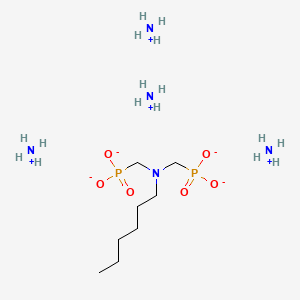
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate: is a chemical compound with the molecular formula C8H33N5O6P2 and a molecular weight of 357.33 g/mol . . This compound is characterized by its unique structure, which includes a hexylimino group and bisphosphonate moieties, making it a valuable compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by the addition of ammonium hydroxide. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with larger reactors and more stringent control of reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraammonium ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced to form amine derivatives.
Substitution: The bisphosphonate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Amine derivatives.
Substitution: Substituted bisphosphonates.
Applications De Recherche Scientifique
Chemistry: Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is used as a chelating agent in various chemical reactions. Its ability to form stable complexes with metal ions makes it valuable in catalysis and coordination chemistry.
Biology: In biological research, this compound is used to study the interactions between bisphosphonates and biological molecules. It is also used in the development of new drugs targeting bone diseases.
Medicine: Its ability to inhibit bone resorption makes it a promising candidate for therapeutic use.
Industry: In industrial applications, this compound is used as a scale inhibitor in water treatment processes. Its ability to prevent the formation of scale deposits in pipes and equipment enhances the efficiency and longevity of industrial systems.
Mécanisme D'action
The mechanism of action of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological molecules. The bisphosphonate groups bind to metal ions, forming stable complexes that inhibit various biochemical processes. In the context of bone resorption, the compound inhibits the activity of osteoclasts, the cells responsible for breaking down bone tissue. This inhibition is achieved through the binding of the bisphosphonate groups to hydroxyapatite, a major component of bone.
Comparaison Avec Des Composés Similaires
- Tetraammonium ((methylimino)bis(methylene))bisphosphonate .
- Tetraammonium ((ethylimino)bis(methylene))bisphosphonate .
- Tetraammonium ((propylimino)bis(methylene))bisphosphonate .
Comparison: Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is unique due to its hexylimino group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkyl chain in the hexylimino group enhances its hydrophobicity and stability, making it more effective in certain applications. Additionally, the hexylimino group provides greater flexibility in forming complexes with metal ions, which can be advantageous in catalysis and coordination chemistry.
Propriétés
Numéro CAS |
94202-05-8 |
|---|---|
Formule moléculaire |
C8H33N5O6P2 |
Poids moléculaire |
357.33 g/mol |
Nom IUPAC |
tetraazanium;N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C8H21NO6P2.4H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);4*1H3 |
Clé InChI |
RYIVWJRCRPQGBL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


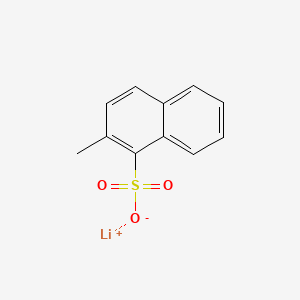
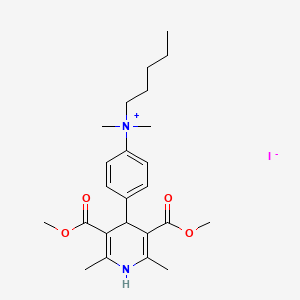
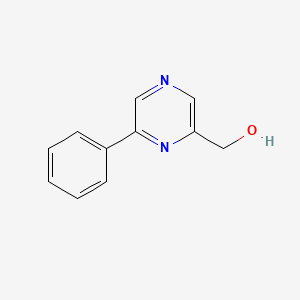
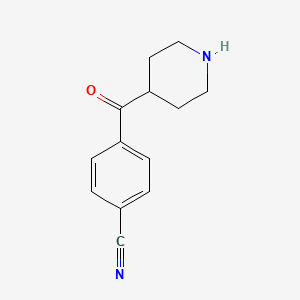
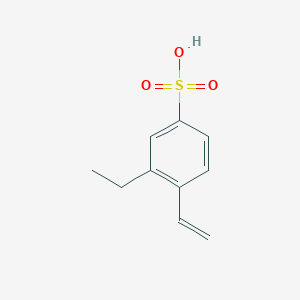
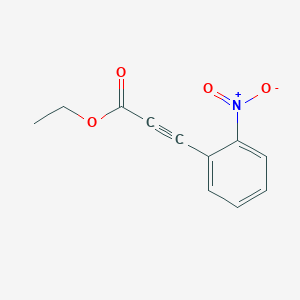
![Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)
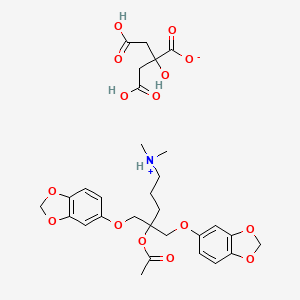
![Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester](/img/structure/B13784046.png)
